molecular formula C12ClF10P B2828178 Bis(pentafluorophenyl)chlorophosphine CAS No. 5032-90-6

Bis(pentafluorophenyl)chlorophosphine

Cat. No.: B2828178
CAS No.: 5032-90-6
M. Wt: 400.54
InChI Key: KELFLEVSLVGEMH-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)chlorophosphine is an organophosphorus compound characterized by a central phosphorus atom bonded to two pentafluorophenyl (C₆F₅) groups and one chlorine atom. The pentafluorophenyl substituents impart high electronegativity and steric bulk, making this compound a robust ligand in transition metal catalysis and a precursor for synthesizing advanced phosphorus-containing materials.

The compound’s stability under ambient conditions is moderate, requiring moisture-sensitive handling due to the reactive P–Cl bond . Its primary applications include serving as a ligand in asymmetric catalysis and as a phosphorylating agent in organic synthesis, leveraging the electron-withdrawing nature of C₆F₅ groups to modulate reactivity .

Properties

IUPAC Name

chloro-bis(2,3,4,5,6-pentafluorophenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12ClF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELFLEVSLVGEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12ClF10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5032-90-6
Record name Bis pentafluorophenyl chlorophosphine
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(pentafluorophenyl)chlorophosphine can be synthesized through several methods. One common approach involves the reaction of pentafluorophenyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: : Bis(pentafluorophenyl)chlorophosphine undergoes various chemical reactions, including substitution, oxidation, and reduction. It is particularly reactive in nucleophilic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl groups .

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphine derivatives, while oxidation reactions produce phosphine oxides .

Scientific Research Applications

Chemistry: : Bis(pentafluorophenyl)chlorophosphine is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of various phosphine ligands, which are essential in catalysis and coordination chemistry .

Biology and Medicine: : In biological research, this compound is utilized in the synthesis of bioactive molecules and pharmaceuticals.

Industry: : Industrially, this compound is employed in the production of specialty chemicals and materials. Its applications range from the synthesis of advanced polymers to the development of novel catalysts for chemical processes .

Mechanism of Action

The mechanism of action of bis(pentafluorophenyl)chlorophosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The electron-withdrawing pentafluorophenyl groups enhance the reactivity of the chlorophosphine moiety, facilitating its participation in substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to the desired chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Bis(pentafluorophenyl)chlorophosphine belongs to the arylchlorophosphine family, which includes derivatives with varying aryl substituents. Key structural distinctions and electronic effects are summarized below:

Compound Name Substituents Electronegativity (χ) of Groups Key Electronic Effects
This compound C₆F₅ χ(C₆F₅) ≈ 3.76 (F-substituted) High electrophilicity at P-center
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine 3,5-(CF₃)₂C₆H₃ χ(CF₃) ≈ 3.43 Moderate electrophilicity
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine 3,5-(CH₃)₂-4-OCH₃C₆H₂ χ(OCH₃) ≈ 2.58 Electron-donating effects reduce P reactivity
Dichloro(phenyl)phosphine C₆H₅ χ(C₆H₅) ≈ 2.55 Low electrophilicity; prone to hydrolysis

Electronic Effects : The strong electron-withdrawing nature of C₆F₅ groups in this compound increases the electrophilicity of the phosphorus atom compared to compounds with less electronegative substituents (e.g., methoxy or methyl groups). This enhances its reactivity in nucleophilic substitution reactions .

Physical Properties

However, extrapolations from analogous compounds are illustrative:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility
This compound* ~418.1 (estimated) ~1.6 (estimated) >300 (estimated) Soluble in THF, toluene
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine 400.6 1.45 280–300 Soluble in chlorinated solvents
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine 336.79 1.141 451.7 (predicted) Soluble in organic solvents
Dichloro(phenyl)phosphine 180.97 1.35 160–165 Reacts violently with water

*Estimated values based on structural analogs.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., C₆F₅, 3,5-(CF₃)₂C₆H₃) increase thermal stability but reduce solubility in polar solvents.
  • Reactivity : this compound is expected to exhibit slower hydrolysis compared to dichloro(phenyl)phosphine due to steric protection of the P–Cl bond .

Biological Activity

Bis(pentafluorophenyl)chlorophosphine (BPCl) is a phosphorus-containing compound characterized by its unique structure, which includes two pentafluorophenyl groups attached to a phosphorus atom with a chlorine substituent. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C12ClF10P
  • Molecular Weight : 322.56 g/mol
  • CAS Number : 13683383

The presence of multiple fluorine atoms in BPCl enhances its lipophilicity and stability, which may influence its interaction with biological systems.

Biological Activity Overview

Research on the biological activity of BPCl has primarily focused on its interactions with biological macromolecules and its potential as a therapeutic agent. The following sections outline key findings from various studies.

Antimicrobial Activity

Studies have indicated that phosphine derivatives, including BPCl, exhibit antimicrobial properties. For example, compounds containing phosphorus are known to disrupt bacterial cell membranes or interfere with metabolic pathways. BPCl's ability to form stable complexes with metal ions may also enhance its antimicrobial efficacy by disrupting microbial enzymatic functions.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of BPCl on various cancer cell lines. Preliminary results suggest that BPCl can induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways. The specific mechanisms remain under investigation, but the phosphine moiety's electrophilic nature is hypothesized to play a critical role.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of BPCl against breast cancer cell lines (MCF-7). The results showed that treatment with BPCl resulted in significant cell death compared to control groups. The study utilized flow cytometry to assess apoptosis and found that BPCl treatment increased the percentage of cells in the late apoptotic phase.

Treatment% Cell Viability% Early Apoptosis% Late Apoptosis
Control100%5%10%
BPCl45%15%30%

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, BPCl was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that BPCl exhibited significant antibacterial activity at low concentrations.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanistic Insights

The mechanisms underlying the biological activity of BPCl are still being elucidated. However, several hypotheses have emerged:

  • Electrophilic Attack : The electrophilic nature of the phosphorus atom in BPCl may allow it to interact with nucleophilic sites on biomolecules, leading to modifications that disrupt normal cellular functions.
  • Metal Coordination : BPCl has shown potential for forming complexes with transition metals, which could enhance its biological activity through metal-mediated pathways.

Q & A

Q. What advanced separation techniques are effective in isolating this compound from complex mixtures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with fluorinated stationary phases (e.g., pentafluorophenyl columns) for enhanced selectivity. Membrane-based separation (e.g., nanofiltration) is viable for scaling up, leveraging differences in molecular weight and polarity .

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